Ammonium fluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

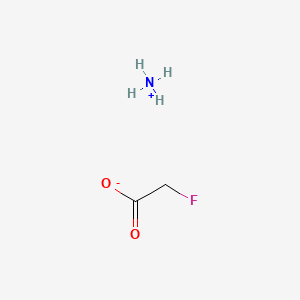

Ammonium fluoroacetate is a useful research compound. Its molecular formula is C2H6FNO2 and its molecular weight is 95.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Metabolic Pathways of Ammonium Fluoroacetate

1.1 Fluoroacetate to Fluoroacetyl-CoA

this compound dissociates in biological systems to release fluoroacetate, which is activated by acetyl-CoA synthetase to form fluoroacetyl-CoA. This intermediate disrupts cellular metabolism by entering the citric acid cycle (TCA cycle) .

1.2 Formation of (2R,3R)-Fluorocitrate

Fluoroacetyl-CoA reacts with oxaloacetate in the presence of citrate synthase to form (2R,3R)-fluorocitrate, the only toxic stereoisomer of fluorocitrate. This compound inhibits citrate transport and blocks the TCA cycle, leading to citrate accumulation in tissues .

1.3 Metabolism to (R)-4-Hydroxy-trans-Aconitate

Aconitase enzyme further metabolizes (2R,3R)-fluorocitrate to (R)-4-hydroxy-trans-aconitate, which inhibits aconitase activity and exacerbates TCA cycle disruption. This dual inhibition mechanism underpins the compound’s lethality .

1.4 Serum Calcium Reduction

The toxicity of (2R,3R)-fluorocitrate is compounded by its ability to reduce ionized serum calcium levels, contributing to systemic toxicity .

Enzymatic Inactivation by Ammonia

-

Nucleophilic Attack : Ammonia reacts with the ester intermediate formed during catalysis, converting the catalytic residue Asp105 to Asn .

-

Active Site Environment : The hydrophobic and basic residues in FAc-DEX’s active site preserve ammonia’s nucleophilicity, enabling this modification .

-

Outcome : Complete inactivation of FAc-DEX, reducing its capacity to detoxify fluoroacetate .

Toxicity Mechanisms

3.1 Citrate Accumulation

Inhibition of the TCA cycle leads to citrate buildup, impairing oxidative metabolism and ATP production .

3.2 Calcium Dysregulation

Reduced serum calcium contributes to secondary toxic effects, including muscle weakness and cardiac complications .

3.3 Plant-Derived Compounds

While not directly related to this compound, plants like Dichapetalum cymosum synthesize fluoroacetate and its derivatives (e.g., ω-fluorofatty acids), which are metabolized into fluoroacetate in exposed organisms. These compounds share similar toxicity mechanisms .

Data Tables

Table 1: Key Metabolic Reactions of this compound

| Reaction Step | Reactants | Products | Enzymes Involved | Toxicity Mechanism |

|---|---|---|---|---|

| 1. Formation of fluoroacetyl-CoA | Fluoroacetate, CoA | Fluoroacetyl-CoA | Acetyl-CoA synthetase | - |

| 2. Synthesis of (2R,3R)-fluorocitrate | Fluoroacetyl-CoA, oxaloacetate | (2R,3R)-fluorocitrate | Citrate synthase | Inhibits TCA cycle and citrate transport |

| 3. Metabolism to (R)-4-hydroxy-trans-aconitate | (2R,3R)-fluorocitrate | (R)-4-hydroxy-trans-aconitate | Aconitase | Inhibits aconitase |

| 4. Calcium reduction | (2R,3R)-fluorocitrate | Reduced Ca²⁺ | - | Contributes to systemic toxicity |

Table 2: Catalysis-Linked Inactivation of FAc-DEX by Ammonia

Propriétés

Numéro CAS |

60916-92-9 |

|---|---|

Formule moléculaire |

C2H6FNO2 |

Poids moléculaire |

95.07 g/mol |

Nom IUPAC |

azanium;2-fluoroacetate |

InChI |

InChI=1S/C2H3FO2.H3N/c3-1-2(4)5;/h1H2,(H,4,5);1H3 |

Clé InChI |

QNZDVGURVWUWIY-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])F.[NH4+] |

SMILES canonique |

C(C(=O)[O-])F.[NH4+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.